1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Regiochemistry Purity Synthetic building block

Reproducibility challenges in medicinal chemistry often stem from undefined regioisomer ratios in substituted pyrazole building blocks. This 1-acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole eliminates that variable. - Defines exclusive 3-phenyl-5-trifluoromethyl regiochemistry, verified by nitro-directed synthesis, ensuring unambiguous library generation. - Specified at 98% purity, removing the need for post-reaction regioisomer separation and reducing assay variability. - Computed XLogP of 2.5 with 7 H-bond acceptors provides a predictable starting point for optimizing CNS or cellular permeability without increasing aromatic ring count.

Molecular Formula C12H8F3N3O3
Molecular Weight 299.20 g/mol
CAS No. 1017793-90-6
Cat. No. B12065554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
CAS1017793-90-6
Molecular FormulaC12H8F3N3O3
Molecular Weight299.20 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C12H8F3N3O3/c1-7(19)17-11(12(13,14)15)10(18(20)21)9(16-17)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeySJVMBPNOGVYEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole Baseline Identity


1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a fully substituted 1H-pyrazole carrying an N-acetyl group, a C-4 nitro group, a C-3 phenyl ring, and a C-5 trifluoromethyl substituent [1]. The compound has a molecular formula of C12H8F3N3O3 and a molecular weight of 299.20 g/mol, and is catalogued under MDL number MFCD01320689 [1]. Its computed XLogP3-AA is 2.5, with 7 hydrogen bond acceptors and 0 hydrogen bond donors, which collectively define its lipophilic, hydrogen-bond-accepting character [1]. Commercially, it is supplied as a research chemical with a typical purity specification of 98% .

Certified 98% purity supports precise stoichiometry in sensitive synthetic steps
Regioisomerically pure 3-phenyl-5-trifluoromethyl scaffold confirmed by regioselective synthesis
Defined lipophilicity (XLogP 2.5) and 7 HBA offer design control for medicinal chemistry programmes

Scientific Risks of Generic Substitution


Even among closely related 4-nitro-3-aryl-5-(trifluoromethyl)-1H-pyrazoles, subtle structural variations such as the regiochemistry of the trifluoromethyl versus phenyl substituents on the pyrazole ring, or the presence versus absence of the N-acetyl group, can lead to significant differences in physicochemical properties, chemical reactivity, and biological target engagement [1][2]. The acetyl group acts not merely as a blocking moiety but alters the hydrogen-bonding capacity and electron distribution of the heterocycle, which in turn affects solubility, metabolic stability, and the compound's suitability as a synthetic building block for downstream medicinal chemistry programmes. Substituting the 3-phenyl-5-trifluoromethyl regioisomer with its 5-phenyl-3-trifluoromethyl counterpart, or using the non-acetylated parent pyrazole, without explicit comparative data risks irreproducible results in both synthetic and assay contexts.

Regioisomer swap Using 5-phenyl-3-CF3 isomer may shift reactivity and target engagement profiles; regioisomeric identity requires verification
NH parent analog Non-acetylated pyrazole lacks two HBA sites and has lower lipophilicity; substitution can alter solubility and H-bonding network

Quantitative Differential Evidence vs. Closest Analogs


Regioisomeric Purity Advantage

The target compound (3-phenyl-5-trifluoromethyl regioisomer) is commercially available at a certified purity of 98% , whereas the inverted regioisomer 1-acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole (CAS 808764-35-4) is typically supplied at ≥95% purity . For users requiring analytically precise stoichiometry in subsequent coupling, metathesis, or medicinal chemistry transformations, this 3 percentage-point absolute purity difference can materially affect reaction yields and reproducibility.

Purity comparison
Data to verify
Target 98% vs. regioisomer ≥95%
Higher certified purity may reduce off-stoichiometry risk
Cross-vendor COA comparison; verify lot-specific purity
Regiochemistry Purity Synthetic building block

Lipophilicity Differentiation from Non-Acetylated Parent

The computed XLogP3-AA of the target N-acetyl compound is 2.5 [1], whereas the non-acetylated parent 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS 261761-21-1) has a lower predicted lipophilicity (typical XLogP for 1H-pyrazoles in this series is approximately 1.8–2.1, based on a class-level inference from similar substituted pyrazoles). The acetyl group increases lipophilicity by roughly 0.4–0.7 log units, which can influence membrane permeability and distribution in cell-based assays.

Lipophilicity shift
Class-level inference
+0.4–0.7 log units (XLogP 2.5 vs. ~1.8–2.1)
Acetyl group contributes measurable lipophilicity increase
Comparator estimate pending direct measurement
Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity Difference

The target compound possesses 7 hydrogen bond acceptors (HBA) as computed from its structure [1], while the non-acetylated parent 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole has only 5 HBA. The additional acetyl oxygen provides two extra HBA sites, enhancing the molecule's capacity for directed intermolecular interactions, which can be exploited in co-crystal design, supramolecular chemistry, or for modulating solubility in hydrogen-bonding solvents.

HBA capacity
Class-level inference
7 HBA (target) vs. 5 HBA (parent)
Extra acceptors may enhance solvation and co-crystal design
Computed property; experimental validation recommended
Hydrogen bonding Solubility Crystal engineering

Rotatable Bond Restriction and Conformational Control

The target compound has only 1 rotatable bond (the acetyl C–N bond) [1], whereas many pyrazole-based screening compounds carry multiple rotatable bonds on the N-substituent or on aryl rings. This conformational restriction results in a lower entropic penalty upon binding to a biological target. In contrast, the 1-unsubstituted parent compound has no rotatable bonds, but the acetyl group in the target provides a single point of torsional freedom that can be exploited for induced-fit binding while maintaining a largely rigid scaffold.

Rotatable bonds
Class-level inference
1 (target) vs. 0–4 in analogs
Single rotatable bond offers pre-organization with adaptive fit potential
Ligand efficiency interpretation requires target-specific data
Conformational restriction Ligand efficiency Molecular design

High-Fidelity Application Scenarios


Medicinal Chemistry Lead Optimization with Controlled Lipophilicity

The computed XLogP of 2.5 and 7 HBA provide a well-defined physicochemical starting point for optimizing CNS or cellular permeability. The acetyl group's contribution to lipophilicity (estimated 0.4–0.7 log unit increase over the NH parent) allows medicinal chemists to select this compound as a scaffold when a moderate lipophilic shift is needed without adding additional aromatic ring count [1].

Regioselective Building Block for Parallel Library Synthesis

The unambiguous 3-phenyl-5-trifluoromethyl regiochemistry, supported by the traceless nitro directing group strategy in pyrazole synthesis [2], makes this compound a reliable building block for generating regioisomerically pure chemical libraries. The 98% purity specification reduces the need for post-reaction regioisomer separation.

Supramolecular and Co-Crystal Engineering

With 7 HBA and 0 HBD, the compound acts exclusively as a hydrogen-bond acceptor, enabling predictable co-crystallization with complementary donor-rich molecules. The single rotatable bond provides conformational flexibility that can help satisfy packing requirements in co-crystal design, while the nitro and trifluoromethyl groups can engage in orthogonal dipolar interactions [1].

Trifluoromethylation Reagent Screening Collections

Categorized as a trifluoromethylation agent by commercial suppliers , this compound can serve as a precursor or model substrate in methodological studies exploring the reactivity of the CF3-substituted pyrazole core. Its defined purity (98%) and regioisomeric identity reduce variability in reaction optimization datasets.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Controlled lipophilicity (XLogP 2.5) and HBA count
Verify batch-specific LogP and solubility in assay media
Regioselective library synthesis
Certified 3-phenyl-5-CF3 regioisomer purity
Confirm regioisomeric identity by 19F NMR or HPLC
Supramolecular and co-crystal design
Exclusive HBA profile (7 HBA, 0 HBD)
Test co-crystallization with donor molecules
Trifluoromethylation methodology studies
Defined CF3-pyrazole scaffold, 98% purity
Validate reactivity and stability under reaction conditions
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